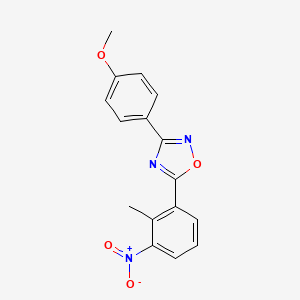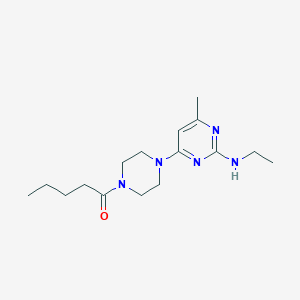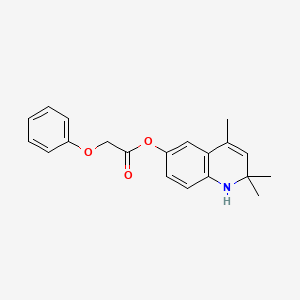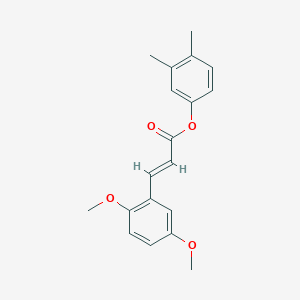
3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They have gained attention due to their wide range of biological activities and applications in material science (Li Shi-feng, 2007).
Synthesis Analysis
Synthesis of oxadiazole derivatives typically involves the cyclization of acylhydrazides. For example, the synthesis of 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole was achieved through catalytic hydrogenation, yielding a high purity product (Li Shi-feng, 2007).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using techniques like FT-IR and NMR. For instance, the structure of similar compounds like 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole was confirmed using these methods (Li Shi-feng, 2007).
Chemical Reactions and Properties
Oxadiazoles participate in various chemical reactions due to their reactive heterocyclic structure. They can form complexes with different elements, as shown in the synthesis of allylic thioethers of 5-nitrophenyl-1,3,4-oxadiazole (M. Kut et al., 2023).
Physical Properties Analysis
The physical properties of oxadiazoles, such as their crystalline structure and phase behavior, can be determined using methods like X-ray crystallography and differential scanning calorimetry. For instance, the liquid crystalline properties of 1,3,4-oxadiazole derivatives have been studied, showing diverse mesophases depending on the substituents (H. Abboud et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the oxadiazole ring's electronic structure. Studies have shown that these compounds exhibit significant antibacterial and anticancer activities, highlighting their potential in medicinal chemistry (N. P. Rai et al., 2009; T. Yakantham et al., 2019).
Applications De Recherche Scientifique
Antidiabetic Research
One significant application of the 1,2,4-oxadiazole derivatives is in the field of antidiabetic research. For instance, N-substituted dihydropyrimidine derivatives that incorporate the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This research suggests the potential utility of oxadiazole derivatives in developing new antidiabetic medications (Lalpara et al., 2021).
Corrosion Inhibition
Another application is in corrosion science, where 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. Their efficiency exceeds 96% under certain conditions, indicating their potential for protecting metals against corrosion (Bouklah et al., 2006).
Liquid Crystal Research
Oxadiazole derivatives also play a role in the development of liquid crystalline materials. For example, a series of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups have been synthesized and characterized, showing various liquid crystalline mesophases. This research highlights the significance of oxadiazole derivatives in creating materials with specific thermal and optical properties (Abboud et al., 2017).
Antimicrobial and Antioxidant Studies
Oxadiazole derivatives have been investigated for their antimicrobial and antioxidant activities. A study on new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety revealed compounds with significant antimicrobial and antioxidant properties, underscoring the therapeutic potential of these compounds in drug discovery (Dinesha et al., 2014).
Anticancer Research
Moreover, 1,3,4-oxadiazole derivatives have been designed and synthesized with the aim of finding new chemotherapeutic agents. Some derivatives have shown promising in vitro antimicrobial activity and selectivity towards tumor cell lines, suggesting their application in the development of new anticancer drugs (Kaya et al., 2017).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-13(4-3-5-14(10)19(20)21)16-17-15(18-23-16)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXKSDHGGFHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)